Cas no 5469-48-7 ((2E)-2-(2-phenylethyl)but-2-enedioic acid)

5469-48-7 structure
Nome del prodotto:(2E)-2-(2-phenylethyl)but-2-enedioic acid
Numero CAS:5469-48-7
MF:C12H12O4
MW:220.221283912659
CID:942584
(2E)-2-(2-phenylethyl)but-2-enedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E)-2-(2-phenylethyl)but-2-enedioic acid
- phenethylMgBr; Ph(CH2)MgBr; AKOS016017816; phenethylmagnesium bromide; Phenaethyl-maleinsaeure; phenethyl-fumaric acid; phenethyl-maleic acid; Ph(CH2)2MgBr; Phenethylmagnesium bromide 0.5 M in Tetrahydrofuran; Phenaethyl-fumarsaeure; PhCH2CH2MgBr; 2-phenylethyl-magnesium bromide;
- 2-Butenedioic acid, 2-(2-phenylethyl)-, (2E)-
-
- Inchi: 1S/C12H12O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)/b10-8+
- Chiave InChI: IXUQTPTVYFFSHS-CSKARUKUSA-N
- Sorrisi: C(O)(=O)/C(/CCC1=CC=CC=C1)=C/C(O)=O
Proprietà calcolate
- Massa esatta: 220.07356
- Massa monoisotopica: 220.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 287
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.6A^2
Proprietà sperimentali
- Densità: 1.288
- Punto di fusione: 202 °C
- Punto di ebollizione: 469.6°C at 760 mmHg
- Punto di infiammabilità: 251.9°C
- Indice di rifrazione: 1.585
- PSA: 74.6
- LogP: 1.71480
- pka: 3.51±0.19(Predicted)
(2E)-2-(2-phenylethyl)but-2-enedioic acid Letteratura correlata
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
5469-48-7 ((2E)-2-(2-phenylethyl)but-2-enedioic acid) Prodotti correlati
- 1353951-58-2((2-Chloromethyl-piperidin-1-yl)-acetic acid)
- 1707610-34-1(3-Bromomethyl-1-(4-fluoro-phenyl)-pyrrolidine)
- 1806175-73-4(4-Methoxy-2-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1805061-03-3(4-(Difluoromethyl)-2-hydroxy-3-iodo-6-methylpyridine)
- 1096257-33-8(N,N-dimethyl-2-{1-(5-methylfuran-2-yl)ethylamino}acetamide)
- 35355-33-0(4-Methoxy-2,3-dimethylphenol)
- 2034361-20-9(6-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide)
- 2680884-45-9(tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)
- 2097933-83-8(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide)
- 889941-51-9(4-cyclopentylpiperazine-1-carboximidamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
